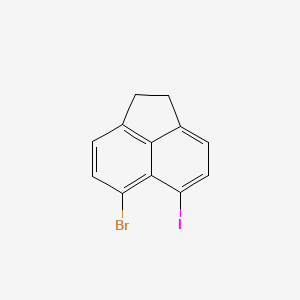
5-Bromo-1,2-dihydro-6-iodoacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2-dihydro-6-iodoacenaphthylene is a halogenated derivative of acenaphthylene, characterized by the presence of bromine and iodine atoms on its molecular structure. Its molecular formula is C₁₂H₈BrI, and it has a molecular weight of 359.00 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-dihydro-6-iodoacenaphthylene typically involves the halogenation of acenaphthylene. One common method includes the bromination and iodination of acenaphthylene under controlled conditions. The reaction is carried out in the presence of a halogenating agent such as bromine (Br₂) and iodine (I₂), often in a solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,2-dihydro-6-iodoacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
5-Bromo-1,2-dihydro-6-iodoacenaphthylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,2-dihydro-6-iodoacenaphthylene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and targets depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1,2-dihydroacenaphthylene
- 6-Iodoacenaphthylene
- 5,6-Dibromoacenaphthylene
- 5,6-Diiodoacenaphthylene
Uniqueness
5-Bromo-1,2-dihydro-6-iodoacenaphthylene is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This dual halogenation can enhance its utility in various synthetic and research applications .
Propiedades
Número CAS |
55157-87-4 |
|---|---|
Fórmula molecular |
C12H8BrI |
Peso molecular |
359.00 g/mol |
Nombre IUPAC |
5-bromo-6-iodo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8BrI/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 |
Clave InChI |
PGOBQZKSPOWIRW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C3=C(C=CC1=C23)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)
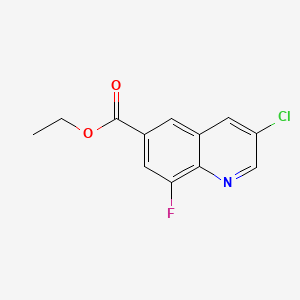
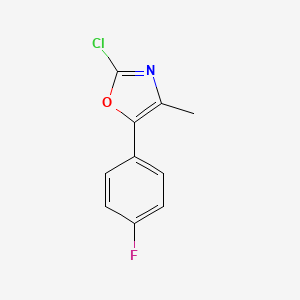
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
![(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)
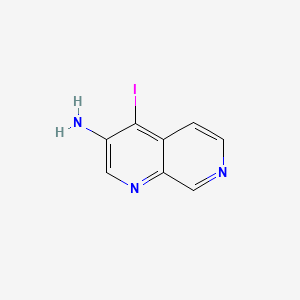
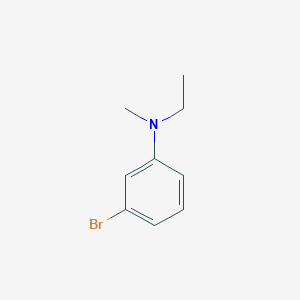

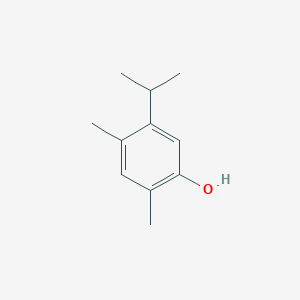
acetate](/img/structure/B13936113.png)
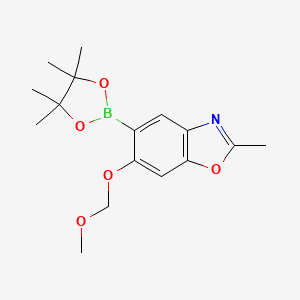
![3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid](/img/structure/B13936123.png)


